An In-depth Technical Guide to Calcium alpha-D-heptagluconate dihydrate (CAS 10030-53-2)
An In-depth Technical Guide to Calcium alpha-D-heptagluconate dihydrate (CAS 10030-53-2)
This guide provides a comprehensive technical overview of Calcium alpha-D-heptagluconate dihydrate, a specialized biochemical reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, analysis, and applications of this compound, grounding all information in established scientific principles and methodologies.
Introduction and Compound Profile
Calcium alpha-D-heptagluconate dihydrate is the calcium salt of alpha-D-heptagluconic acid. It is a derivative of gluconic acid, a sugar acid. This compound is primarily utilized in research and development settings as a biochemical reagent and a preparation of calcium gluconate.[1] Its structure, characterized by a seven-carbon chain with multiple hydroxyl groups, allows for the chelation of the calcium ion.
Synonyms:
Molecular Structure and Chemical Identity
The chemical identity of Calcium alpha-D-heptagluconate dihydrate is well-defined by its CAS number, molecular formula, and structural representations.
Caption: 2D representation of Calcium alpha-D-heptagluconate dihydrate.
Physicochemical Properties
A thorough understanding of the physicochemical properties is fundamental for the effective application of this compound in a laboratory setting. These properties dictate its handling, storage, and behavior in various experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 10030-53-2 | [1],[2] |
| Molecular Formula | C₁₄H₂₆CaO₁₆·2H₂O | [1],[2] |
| Molecular Weight | 526.46 g/mol | [1],[2] |
| Appearance | White powder | [4] |
| Solubility | Soluble in water. May also dissolve in DMSO, Ethanol, and DMF. | [5] |
| Optical Activity | [α]20/D +2±0.2°, c = 5% in H₂O | [4] |
| Loss on Drying | ≤8% | [2] |
Synthesis and Manufacturing
The synthesis of Calcium alpha-D-heptagluconate generally involves the oxidation of a corresponding heptose sugar followed by neutralization with a calcium salt. A common laboratory-scale synthesis for a related compound, calcium gluconate, provides a foundational understanding of the process.
General Synthesis Pathway
Caption: General synthesis pathway for calcium sugar acids.
Exemplary Laboratory Synthesis Protocol (Adapted from Calcium Gluconate Synthesis)
This protocol describes the synthesis of calcium gluconate, which can be adapted for the synthesis of Calcium alpha-D-heptagluconate by starting with the appropriate heptose.
-
Oxidation of the Sugar:
-
Dissolve the starting sugar (e.g., 200 g of anhydrous glucose for gluconate synthesis) in deionized water (1000 mL).[6]
-
Gradually add an oxidizing agent, such as bromine (200 g), to the solution with frequent shaking.[6]
-
After the reaction is complete, boil the solution to remove any excess bromine.[6]
-
-
Formation of the Calcium Salt:
-
Isolation and Purification:
-
Concentrate the filtrate under vacuum to obtain a thin syrup.[6]
-
Allow the syrup to cool and stand, which will induce crystallization of the calcium salt.[6]
-
Collect the crystals by filtration and recrystallize them from a minimal amount of boiling water or dilute alcohol to achieve the desired purity.[6]
-
Causality in Synthesis: The choice of a mild oxidizing agent like bromine is crucial to selectively oxidize the aldehyde group of the sugar to a carboxylic acid without cleaving the carbon chain or oxidizing the hydroxyl groups. The neutralization with calcium carbonate is a straightforward and effective method to form the calcium salt, which often has lower solubility in water than the free acid, facilitating its crystallization and isolation.
Analytical Methods for Quality Control
Ensuring the purity and identity of Calcium alpha-D-heptagluconate dihydrate is paramount for its use in sensitive research and development applications. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
Exemplary HPLC Method for Related Substances (Adapted from Calcium Gluconate Analysis):
-
Chromatographic Column: Hydrogen ion chromatography column (e.g., Rezex ROA-Organic Acid H+).[7]
-
Mobile Phase: 0.5% formic acid solution.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detector: Differential Refractive Index (DRI) detector.[7]
-
Injection Volume: 50 µL.[7]
Rationale for Method Selection: The use of an organic acid column and a differential refractive index detector is well-suited for the analysis of sugar acids and their salts, which lack a strong UV chromophore. The acidic mobile phase ensures that the analyte is in a consistent ionic state, leading to reproducible retention times.
Spectroscopic Methods
4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the identification of the functional groups present in the molecule, providing a characteristic "fingerprint."
Expected Characteristic FTIR Peaks (based on Calcium Gluconate):
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200-3550 (broad) | O-H stretching (hydroxyl groups and water of hydration) |
| ~2900 | C-H stretching (alkane) |
| ~1600 | C=O stretching (carboxylate anion) |
| ~1000-1100 | C-O stretching (alcohols) |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity of the compound.
¹H NMR (in D₂O): The proton NMR spectrum is expected to be complex due to the multiple chiral centers and hydroxyl groups. The signals for the protons on the carbon chain would typically appear in the region of 3.5-4.5 ppm.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbons in the heptagluconate backbone, with the carboxyl carbon appearing furthest downfield.
Experimental Consideration: Due to the presence of exchangeable protons (from the hydroxyl groups), running the NMR in D₂O is advisable to simplify the spectrum by exchanging the -OH protons with deuterium.
Applications in Research and Development
Calcium alpha-D-heptagluconate dihydrate is primarily used as a biochemical reagent.[8][9] Its properties make it suitable for a range of specialized applications.
Radiolabelling
Peer-reviewed studies have indicated the use of glucoheptonate in the preparation of technetium-99m (⁹⁹mTc) labeled compounds for imaging applications.[4] For instance, ⁹⁹mTc-glucoheptonate has been evaluated for its potential in monitoring apoptosis related to chemotherapeutic agents.[10] The glucoheptonate moiety acts as a chelating agent for the radioisotope.
Potential in Drug Formulation
As a calcium salt of a sugar acid, it may be investigated for use in drug formulations to improve the solubility or stability of active pharmaceutical ingredients. It can also serve as a source of calcium in nutritional supplements or therapeutic preparations, similar to calcium gluconate.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4] In case of dust formation, a type N95 (US) respirator is recommended.[4]
-
Handling: Avoid contact with skin and eyes. Ensure adequate ventilation when handling the powder.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[5] It is classified as a combustible solid.[2][4]
-
Long-term Storage: For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
-
Solutions: Solutions of the compound are less stable. It is advisable to prepare fresh solutions or store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Disposal
Dispose of the chemical in accordance with local, state, and federal regulations. For small quantities of solid, non-hazardous calcium salts, disposal in the normal trash may be permissible, provided it is in a sealed, unbroken container.[11] However, it is always best to consult with your institution's environmental health and safety department for specific guidance.
Conclusion
Calcium alpha-D-heptagluconate dihydrate is a specialized chemical with well-defined properties that make it valuable in specific research and development contexts, particularly in the field of radiochemistry. A thorough understanding of its synthesis, analytical characterization, and proper handling is crucial for its effective and safe utilization. This guide provides a foundational framework for scientists and researchers working with this compound.
References
-
Elex Biotech LLC. Calcium α-D-heptagluconate hydrate. [Link]
- Google Patents.
-
Lafayette College. Disposal of Solid Chemicals in the Normal Trash. [Link]
-
PrepChem.com. Preparation of calcium gluconate. [Link]
Sources
- 1. Calcium α-D-heptagluconate dihydrate | CAS 10030-53-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Calcium a- D -heptagluconate = 98.0 10030-53-2 [sigmaaldrich.com]
- 3. Calcium α-D-heptagluconate hydrate | CAS 17140-60-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Calcium a- D -heptagluconate = 98.0 calc. based on dry substance 17140-60-2 [sigmaaldrich.com]
- 5. Calcium α-D-heptagluconate hydrate | Biochemical Assay Reagents | 10030-53-2 | Invivochem [invivochem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents [patents.google.com]
- 8. Calcium α-D-heptagluconate hydrate | Elex Biotech LLC [elexbiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. α-D-葡庚糖酸钙 水合物 ≥98.0% (calc. based on dry substance) | Sigma-Aldrich [sigmaaldrich.com]
- 11. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
